molecular formula C12H15Cl2NO2 B1596748 (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049733-67-6

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1596748
M. Wt: 276.16 g/mol
InChI Key: QVOBVSIKQJKMMO-NINOIYOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.

Mechanism Of Action

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride acts as an antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of ions such as calcium and sodium. This inhibition of the NMDA receptor can lead to a reduction in synaptic plasticity, which is thought to underlie learning and memory processes.

Biochemical And Physiological Effects

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. For example, it can induce seizures and increase the release of glutamate in the brain. It can also cause neuronal cell death and impair learning and memory processes.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in lab experiments is its potency as an NMDA receptor antagonist. This allows for precise control over the inhibition of the receptor and can help to elucidate the role of the receptor in various physiological and pathological conditions. However, one limitation of using (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is its potential for non-specific effects on other receptors and ion channels.

Future Directions

Future research on (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could focus on developing more selective NMDA receptor antagonists that have fewer non-specific effects. Additionally, research could investigate the potential therapeutic applications of NMDA receptor antagonists for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research could explore the role of the NMDA receptor in other physiological processes such as pain perception and addiction.

Scientific Research Applications

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. For example, (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the mechanisms of neuronal cell death in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBVSIKQJKMMO-NINOIYOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376002
Record name (4R)-4-[(2-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049733-67-6
Record name (4R)-4-[(2-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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